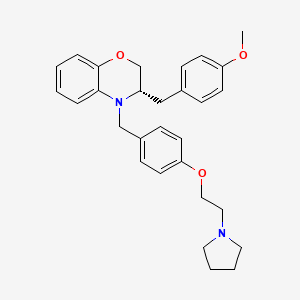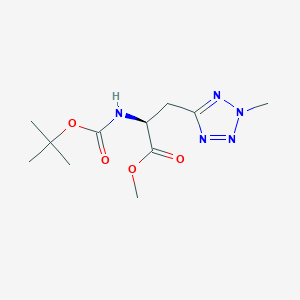
2-(3,5-Dichloro-4-hydroxyphenyl)-1,2,4-triazine-3,5(2H,4H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-Dichloro-4-hydroxyphenyl)-1,2,4-triazine-3,5(2H,4H)-dione is a chemical compound known for its unique structure and properties. It features a triazine ring substituted with a dichlorohydroxyphenyl group, making it a compound of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichloro-4-hydroxyphenyl)-1,2,4-triazine-3,5(2H,4H)-dione typically involves the reaction of 3,5-dichloro-4-hydroxybenzaldehyde with appropriate triazine precursors under controlled conditions. The reaction is usually carried out in a solvent such as dioxane, with reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to facilitate the formation of the triazine ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,5-Dichloro-4-hydroxyphenyl)-1,2,4-triazine-3,5(2H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The triazine ring can be reduced under specific conditions to yield different triazine derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted triazine derivatives, quinones, and reduced triazine compounds.
Aplicaciones Científicas De Investigación
2-(3,5-Dichloro-4-hydroxyphenyl)-1,2,4-triazine-3,5(2H,4H)-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(3,5-Dichloro-4-hydroxyphenyl)-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity. The triazine ring and the dichlorohydroxyphenyl group play crucial roles in these interactions, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dichloro-4-hydroxybenzaldehyde: Shares the dichlorohydroxyphenyl group but lacks the triazine ring.
2,4,6-Trichloro-1,3,5-triazine: Contains a triazine ring with chlorine substitutions but lacks the hydroxyphenyl group.
Uniqueness
2-(3,5-Dichloro-4-hydroxyphenyl)-1,2,4-triazine-3,5(2H,4H)-dione is unique due to the combination of the triazine ring and the dichlorohydroxyphenyl group, which imparts distinct chemical and biological properties not found in similar compounds.
Propiedades
Fórmula molecular |
C9H5Cl2N3O3 |
|---|---|
Peso molecular |
274.06 g/mol |
Nombre IUPAC |
2-(3,5-dichloro-4-hydroxyphenyl)-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C9H5Cl2N3O3/c10-5-1-4(2-6(11)8(5)16)14-9(17)13-7(15)3-12-14/h1-3,16H,(H,13,15,17) |
Clave InChI |
ZCSSCCNATAHVMY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Cl)O)Cl)N2C(=O)NC(=O)C=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-6-fluoro-2-methylthiazolo[4,5-b]pyridine](/img/structure/B14908337.png)







![n-(4-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B14908391.png)


![[2-[2,6-bis(3-fluorophenyl)phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14908406.png)


